25H-NB4OMe hydrochloride chemical structure and properties
25H-NB4OMe hydrochloride chemical structure and properties
An In-Depth Technical Guide to 25H-NB4OMe Hydrochloride: Structure, Properties, and Analysis
This document provides a comprehensive technical overview of 25H-NB4OMe hydrochloride, an analytical reference standard structurally classified as a phenethylamine.[1][2][3] Intended for researchers, scientists, and drug development professionals, this guide delves into the compound's chemical identity, inferred pharmacology, synthesis principles, and detailed analytical methodologies. As the specific biological properties of this compound have not been extensively evaluated, this guide synthesizes data from its structural class—the N-benzyl-phenethylamines (NBOMes)—to provide a robust framework for its scientific handling and analysis.[1][2][3]
Core Chemical Identity and Physicochemical Profile
25H-NB4OMe hydrochloride is the 4-methoxy isomer of 25H-NBOMe, a potent psychedelic compound.[1] Understanding its fundamental properties is the first step in any rigorous scientific investigation. The hydrochloride salt form enhances stability and solubility for analytical purposes.
Chemical Structure
The structure consists of a 2,5-dimethoxyphenethylamine backbone (derived from 2C-H) with a 4-methoxybenzyl group attached to the amine. This N-benzyl substitution is a hallmark of the NBOMe class and is critical to its pharmacological profile.[4][5]
Caption: Chemical structure of 25H-NB4OMe hydrochloride.
Key Identifiers & Physicochemical Data
The following table summarizes the essential data for this compound, critical for sample tracking, preparation, and method development.
| Property | Value | Reference |
| Formal Name | 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | [1][2][3] |
| Synonym | 25H-NBOMe 4-methoxy isomer | [1][3] |
| CAS Number | 1566571-54-7 | [1][2] |
| Molecular Formula | C₁₈H₂₃NO₃ • HCl | [1][2] |
| Formula Weight | 337.8 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Formulation | A crystalline solid | [1][2][3] |
| UV/Vis. λmax | 282, 291 nm | [1][3] |
| Storage | -20°C | [3] |
| Stability | ≥5 years (at -20°C) | [3] |
Solubility Profile
Accurate solvent selection is paramount for preparing analytical standards and stock solutions. The solubility data provides a quantitative basis for these experimental choices.
| Solvent | Solubility |
| DMF | ~2 mg/mL |
| DMSO | ~2 mg/mL |
| Ethanol | ~3 mg/mL |
| PBS (pH 7.2) | ~0.25 mg/mL |
| Data sourced from Cayman Chemical.[1] |
Synthetic Pathway: A Mechanistic Overview
While specific synthesis routes for 25H-NB4OMe are not published in detail, the synthesis of NBOMe compounds generally follows a well-established chemical pathway: reductive amination.[4] This process is efficient and relies on commercially available precursors, explaining its prevalence.
The core principle involves reacting the primary amine of a phenethylamine (in this case, 2C-H) with an aldehyde or ketone (here, 4-methoxybenzaldehyde) to form an imine intermediate. This intermediate is then reduced in situ to the final secondary amine. Sodium borohydride (NaBH₄) or similar reducing agents are commonly employed for this transformation.
Caption: Generalized synthesis workflow for NBOMe compounds.
Inferred Pharmacology: 5-HT₂ₐ Receptor Agonism
Disclaimer: The biological and pharmacological properties of 25H-NB4OMe have not been formally evaluated.[1][2][3] The following section is based on the well-documented pharmacology of the NBOMe class of compounds.
NBOMes are potent full or partial agonists of the serotonin 5-HT₂ₐ receptor.[4][6][7] This receptor is a G-protein coupled receptor (GPCR) primarily responsible for the psychoactive effects of classic hallucinogens like LSD, psilocybin, and mescaline.[8][9][10] The addition of the N-benzyl group dramatically increases the affinity and potency at the 5-HT₂ₐ receptor compared to the parent 2C-X compounds.[5]
Activation of the 5-HT₂ₐ receptor initiates a downstream signaling cascade via Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately modulating neuronal excitability.
Caption: Inferred 5-HT₂ₐ receptor signaling cascade.
Analytical Methodologies: A Validated Approach
As an analytical reference standard, the primary application of 25H-NB4OMe is in the development and validation of methods for its detection and quantification, particularly in forensic and research settings.[1][11] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13]
Analytical Workflow Overview
A robust analytical workflow ensures reproducible and defensible results. The process begins with precise sample preparation and culminates in data analysis and reporting.
Caption: LC-MS/MS workflow for 25H-NB4OMe analysis.
Protocol: LC-MS/MS Quantification
This protocol provides a self-validating framework for the analysis of 25H-NB4OMe. The causality for each parameter is explained to demonstrate an expert-driven approach.
Objective: To accurately quantify 25H-NB4OMe in a methanolic solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Materials:
-
25H-NB4OMe Hydrochloride Reference Standard
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid
-
Appropriate deuterated internal standard (e.g., 25I-NBOMe-d₃)[14]
Methodology:
-
Standard Preparation:
-
Causality: Accurate standard preparation is the foundation of quantification. A serial dilution from a certified stock prevents propagation of errors.
-
Prepare a 1 mg/mL stock solution of 25H-NB4OMe in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Spike each calibrator and sample with the internal standard (IS) at a constant concentration (e.g., 20 ng/mL). The IS corrects for variations in sample preparation and instrument response.
-
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for phenethylamine structures. The small particle size (1.8 µm) ensures high resolution and sharp peaks.
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Causality: Formic acid acidifies the mobile phase, promoting protonation of the analyte's amine group, which is essential for efficient ESI+ ionization and good peak shape.
-
-
Gradient: 10% B to 95% B over 5 minutes.
-
Causality: A gradient elution ensures that analytes with differing polarities are effectively separated and eluted as sharp bands, improving sensitivity.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Causality: The secondary amine in the structure is readily protonated, making positive mode the logical choice for high sensitivity.
-
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides superior specificity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise from the matrix.
-
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): 302.2 m/z ([M+H]⁺ for the free base).
-
Product Ions (Q3): Optimize by infusing the standard. Likely fragments would include the 4-methoxybenzyl cation (121.1 m/z) and fragments from the phenethylamine core. At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).
-
-
System Suitability: Before analysis, inject a mid-level calibrator multiple times to ensure system stability (retention time drift < 2%, peak area RSD < 15%).
-
Toxicology and Safe Handling
The toxicological properties of 25H-NB4OMe are unknown.[15] However, the NBOMe class as a whole is associated with significant public health concerns, with numerous reports of severe toxicity and fatalities.[5][7][16]
Known risks of the NBOMe class include: [5][17][18]
-
Extreme agitation and aggression
-
Tachycardia and hypertension
-
Seizures
-
Hyperthermia
-
Rhabdomyolysis
Mandatory Safety Precautions: This compound is intended for research and forensic applications only and must not be used in humans or animals.[3]
-
Handling: Must be handled in a controlled laboratory environment by trained personnel. A complete Safety Data Sheet (SDS) must be reviewed before use.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Exposure Controls: Avoid inhalation of the crystalline solid, ingestion, and contact with skin and eyes.[3] Wash hands thoroughly after handling.
Regulatory Context
Like many novel psychoactive substances (NPS), the legal status of 25H-NB4OMe can be ambiguous. It is not always explicitly scheduled. However, it is structurally and pharmacologically similar to controlled substances. Therefore, it may be regulated under analogue legislation, such as the Federal Analogue Act in the United States, if intended for human consumption.[6] Many jurisdictions have "catch-all" clauses that control entire chemical classes, such as N-benzylphenethylamines, making this compound a controlled substance in places like the United Kingdom.[6][19]
Conclusion
25H-NB4OMe hydrochloride is a valuable analytical reference material for the forensic and research communities. Its identity as a member of the potent 5-HT₂ₐ agonist NBOMe class necessitates a thorough understanding of its chemical properties and inferred pharmacology. While specific biological data remains unpublished, the principles outlined in this guide provide a scientifically rigorous framework for its synthesis, analysis, and safe handling. The application of high-specificity analytical techniques like LC-MS/MS is essential for its unambiguous identification and accurate quantification. All handling must be performed with the utmost caution, reflecting the significant known toxicities of the broader NBOMe chemical class.
References
-
Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]
-
Comprehensive Forensic Toxicological Analysis of Designer Drugs. FIU Digital Commons. [Link]
-
Novel Compounds as 5-HT2A Agonists for Treating Mental Illness or CNS Disorders. ACS Publications. [Link]
-
What are 5-HT2A receptor agonists and how do they work?. Patsnap Synapse. [Link]
-
25H-NB4OMe (hydrochloride) - Analytical Standards. Bertin Bioreagent. [Link]
-
Designer Drug Analysis. SCIEX. [Link]
-
Designing Methods to Identify Evolving Designer Drugs. National Institute of Justice. [Link]
-
The New Wave of Designer Drugs: A Review for Criminal Justice and Forensic Professionals. DigitalCommons@CSP. [Link]
-
Forensic Science at SciLifeLab: Designer Drugs – addictive, deadly & legal. YouTube. [Link]
-
5-HT2A receptor. Wikipedia. [Link]
-
25H-NBOMe. Wikipedia. [Link]
-
Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... ResearchGate. [Link]
-
Dark Classics in Chemical Neuroscience: NBOMes. PubMed Central. [Link]
-
The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers. [Link]
-
NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Academia.edu. [Link]
-
Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. PubMed Central. [Link]
-
Schematic of the 25I-NBOMe synthesis process. ResearchGate. [Link]
-
25I-NB4OMe. Wikipedia. [Link]
-
25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. ResearchGate. [Link]
-
Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: Case series. ResearchGate. [Link]
-
The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. [Link]
-
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]
-
25I-NBOMe. Wikipedia. [Link]
-
25I-NBOME HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 25H-NB4OMe (hydrochloride) - Analytical Standards - CAT N°: 19365 [bertin-bioreagent.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 25H-NBOMe - Wikipedia [en.wikipedia.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 13. digitalcommons.csp.edu [digitalcommons.csp.edu]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 25I-NB4OMe - Wikipedia [en.wikipedia.org]
